Unraveling the Enigma: A Technical Guide to CAS 1353878-06-4
Unraveling the Enigma: A Technical Guide to CAS 1353878-06-4
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the physical and chemical properties, biological activity, and potential therapeutic applications of the compound identified by CAS number 1353878-06-4. Extensive investigation into publicly available scientific databases and literature has revealed that this CAS number is associated with the compound 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one , also known by the code AQ11 . This document will delve into its mechanism of action as a platelet aggregation inhibitor, providing a detailed analysis for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. While a comprehensive experimental characterization of AQ11 is not widely published, this section outlines its core identifiers.
Table 1: Core Identifiers for CAS 1353878-06-4 (AQ11)
| Identifier | Value |
| CAS Registry Number | 1353878-06-4 |
| Chemical Name | 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one |
| Alias | AQ11 |
Further research is required to fully elucidate and experimentally verify key physicochemical parameters such as melting point, boiling point, solubility, and partition coefficient.
Biological Activity and Mechanism of Action
The primary characterized biological activity of AQ11 is its role as an inhibitor of platelet aggregation.[1] This section will explore the known mechanism through which AQ11 exerts its effects, providing a valuable framework for its potential therapeutic applications.
Inhibition of Platelet Aggregation
In vitro studies have demonstrated that AQ11 inhibits human platelet aggregation in a concentration-dependent manner.[1] It has shown efficacy in reducing aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, the calcium ionophore A23187, and phorbol myristate acetate (PMA).[1] Interestingly, its relative activity compared to a related compound, IQ3b, varies depending on the agonist and the preparation of platelets (platelet-rich plasma vs. washed platelets).[1]
Modulation of Intracellular Signaling Pathways
The anti-platelet activity of AQ11 is attributed to its influence on key intracellular signaling pathways. The proposed mechanism of action involves the following steps:
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Inhibition of Phosphodiesterase (PDE): AQ11 acts as an inhibitor of high-affinity cyclic AMP (cAMP) phosphodiesterase.[1]
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Elevation of cAMP Levels: By inhibiting PDE, AQ11 leads to an increase in the intracellular concentration of cAMP. This effect is potentiated when used in conjunction with an adenylate cyclase activator like iloprost.[1]
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Inhibition of Calcium Mobilization: The elevated cAMP levels are sufficient to inhibit the rise in cytosolic calcium concentration, a critical step in platelet activation.[1]
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Inhibition of Fibrinogen Binding: Consequently, the inhibition of calcium mobilization leads to the inhibition of fibrinogen binding to its receptor on the platelet surface.[1]
This cascade of events ultimately prevents platelet aggregation.
The following diagram illustrates the proposed signaling pathway for the anti-platelet effect of AQ11.
Figure 1: Proposed mechanism of action of AQ11 in inhibiting platelet aggregation.
Comparative Efficacy
Studies comparing AQ11 with a similar compound, 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b), have provided insights into its relative potency. In platelet-rich plasma, AQ11 was slightly more active than IQ3b when aggregation was induced by ADP, collagen, A23187, or PMA.[1] However, in washed platelets stimulated with thrombin, IQ3b was more effective.[1] Furthermore, IQ3b was found to be a more potent inhibitor of high-affinity phosphodiesterase and calcium elevation, with lower IC50 values compared to AQ11.[1]
Table 2: Comparative IC50 Values of AQ11 and IQ3b [1]
| Compound | IC50 for cAMP Phosphodiesterase (μM) | IC50 for Calcium Elevation (μM) |
| AQ11 | 43 ± 8 | 32 ± 6 |
| IQ3b | 11 ± 5 | 9 ± 4 |
Experimental Protocols
For researchers interested in studying the effects of AQ11 on platelet aggregation, the following is a generalized workflow based on standard methodologies in the field.
In Vitro Platelet Aggregation Assay
This protocol outlines the fundamental steps for assessing the impact of a compound on platelet aggregation.
Figure 2: A generalized workflow for an in vitro platelet aggregation assay.
Step-by-Step Methodology:
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Blood Collection: Obtain whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks.
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Preparation of Platelet-Rich Plasma (PRP):
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Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
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Carefully collect the supernatant (PRP).
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Incubation:
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Pre-warm the PRP to 37°C.
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Incubate a known volume of PRP with varying concentrations of AQ11 or a vehicle control for a specified period.
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Induction of Aggregation:
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Place the PRP sample in an aggregometer cuvette with a stir bar.
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Add a platelet agonist (e.g., ADP, collagen) to induce aggregation.
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Measurement of Aggregation:
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Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
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Data Analysis:
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Record the maximum aggregation percentage for each concentration of AQ11.
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Compare the aggregation curves of the AQ11-treated samples to the control to determine the inhibitory effect.
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Conclusion and Future Directions
The compound designated as CAS 1353878-06-4, identified as 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11), presents a promising scaffold for the development of novel anti-platelet agents. Its mechanism of action, centered on the inhibition of phosphodiesterase and subsequent elevation of cAMP, offers a clear pathway for further investigation and optimization.
Future research should focus on a more detailed characterization of its physicochemical properties, in-depth pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and safety assessments. Elucidating its structure-activity relationship could lead to the design of more potent and selective analogs. Given the critical role of platelet aggregation in thrombosis and cardiovascular diseases, continued exploration of AQ11 and related compounds is highly warranted.
References
- G. V. R. Born, D. C. B. Mills. (1969). The effect of inorganic ions and of plasma proteins on the aggregation of human blood platelets by adenosine diphosphate. Journal of Physiology, 202(1), 41P-42P.
